(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Overview
Description
®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and two phenyl rings attached to a butanol backbone. Its chiral nature makes it an interesting subject for stereochemical studies and applications.
Scientific Research Applications
®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Mechanism of Action
The mechanism by which ®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl rings may also participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: The enantiomer of the compound, with different stereochemical properties.
2-Amino-1,1-diphenyl-1-butanol: Lacks the methyl group, resulting in different chemical and biological properties.
3-Amino-1,1-diphenyl-1-propanol: Shorter carbon chain, leading to different reactivity and applications.
Uniqueness
®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact with chiral environments in biological systems makes it particularly valuable in pharmaceutical research and development.
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQVZZGGOZBOQS-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86695-06-9 | |
Record name | (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in organic synthesis?
A1: this compound is recognized as a crucial catalyst in the synthesis of chiral intermediates. [, ] These intermediates are essential building blocks for creating enantiomerically pure compounds, which are critical in various fields, including pharmaceuticals and agrochemicals.
Q2: Can you describe the synthesis process of this compound as outlined in the research?
A2: The synthesis starts with (R)-valine, which undergoes esterification and CBZ-protection to yield (R)-2-benzyloxycarbonyl-amino-3-methyl-1,1-diphenyl-1-butanol. Subsequently, 5% Pd/C catalytic hydrogenation is employed to obtain the final product, this compound, with an overall yield of 58%. [, ]
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